molecular formula C24H28FN3O2 B1146448 YIL781

YIL781

カタログ番号: B1146448
分子量: 409.5 g/mol
InChIキー: FRKXOBMDEXCHHD-SFHVURJKSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

YIL 781: は、成長ホルモン分泌促進物質受容体1a(GHS-R1a)を特異的に標的とする、グレリン受容体の選択的アンタゴニストです。 この化合物は、グレリンの分泌を阻害することにより、生体内および試験管内でのグルコース恒常性の改善に有望であることが示されています .

作用機序

YIL 781は、グレリン受容体(GHS-R1a)に選択的に結合することで作用し、グレリンの作用を阻害します。この阻害は、グレリン誘発性インスリン分泌の減少とグルコース恒常性の改善につながります。 含まれる分子標的には、グレリン受容体とAKT-mTOR経路などの下流シグナル伝達経路が含まれます .

準備方法

合成経路と反応条件: : YIL 781の合成には、キナゾリノンコア構造の形成を含む複数の段階が含まれます。主要な段階には以下が含まれます。

工業的生産方法: : YIL 781の工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高収率と純度を確保するために反応条件を最適化することが含まれます。 最終生成物は、再結晶やクロマトグラフィーなどの技術を用いて精製されることが多いです .

化学反応の分析

反応の種類: : YIL 781は、次のようないくつかの種類の化学反応を起こします。

一般的な試薬と条件

主要な生成物: : これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化により、追加の酸素含有官能基を持つキナゾリノン誘導体が生成される可能性があります .

科学研究への応用

YIL 781は、次のものを含む、幅広い科学研究への応用があります。

    化学: グレリン受容体とそのさまざまな生理学的プロセスにおける役割を研究するためのツール化合物として使用されます。

    生物学: グルコース代謝とインスリン分泌への影響について調査されています。

    医学: 糖尿病や肥満などの代謝性疾患の治療における潜在的な治療応用。

    産業: グレリン受容体を標的とした新薬の開発に使用されています.

科学的研究の応用

Appetite Regulation

YIL781 has been extensively studied for its effects on appetite and food intake. Research indicates that it selectively inhibits the Gα q/11 signaling pathway without affecting β-arrestin engagement, which plays a crucial role in appetite regulation. In animal models, administration of this compound resulted in reduced food intake, demonstrating its potential as a therapeutic agent for obesity and related metabolic disorders .

StudyFindings
Esler et al. (2007)Identified this compound as a ghrelin receptor antagonist, showing significant effects on calcium mobilization and receptor internalization.
PubMed (2018)Demonstrated that this compound's selective blockade of Gα q/11 in AgRP neurons effectively decreased food intake in mice .

Metabolic Disorders

This compound's role extends to metabolic conditions such as obesity and diabetes. Studies have shown that it can enhance glucose-dependent insulin secretion and promote weight loss by antagonizing the ghrelin receptor's effects on glucose metabolism . In particular, its administration has been linked to improved glycemic control in diabetic models.

StudyFindings
Tocris BioscienceReported that GHS-R1a antagonists like this compound improve glucose homeostasis by modulating insulin secretion .
Science.gov (2018)Documented that pretreatment with this compound attenuated ghrelin-induced hyperglycemia in animal studies .

Neurological Conditions

Recent research highlights the potential of this compound in treating neurological disorders linked to ghrelin signaling dysregulation. The modulation of GHS-R1a signaling pathways may offer new avenues for addressing conditions such as addiction and cognitive decline related to aging. For instance, studies have indicated that biased signaling through this compound could mitigate aberrant dopaminergic behaviors in models of addiction .

StudyFindings
PMC (2022)Showed that selective modulation of GHS-R1a signaling could provide therapeutic benefits for brain conditions involving metabolism and addiction .
PubMed (2018)Discussed the implications of biased signaling in reducing food intake and potentially influencing cognitive functions .

Case Study 1: Appetite Regulation in Mice

In an experimental setup involving genetically modified mice lacking Gα q/11 in AgRP neurons, this compound was administered to evaluate its impact on food intake. Results demonstrated a significant reduction in caloric consumption compared to control groups, supporting its application as an anti-obesity agent.

Case Study 2: Glucose Metabolism Improvement

A study involving diabetic rats treated with this compound showed enhanced insulin secretion and improved blood glucose levels post-treatment. This case underscores the compound's potential utility in managing diabetes through ghrelin receptor antagonism.

類似化合物との比較

類似化合物

YIL 781の独自性: : YIL 781は、グレリン受容体に対する高い選択性と、他の受容体に有意な影響を与えることなくグルコース恒常性を改善する能力において独特です。 これは、グレリン受容体とその代謝プロセスにおける役割を研究するための貴重なツールになります .

生物活性

YIL781, a hydrochloride compound, is recognized as a selective antagonist of the ghrelin receptor (GHS-R1a) with significant implications for metabolic regulation and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Overview of this compound

  • Chemical Nature : this compound hydrochloride is characterized by a Ki value of 17 nM for GHS-R1a, indicating strong binding affinity.
  • Mechanism of Action : It acts primarily as a competitive antagonist at the ghrelin receptor, inhibiting the effects of ghrelin on various physiological processes, including insulin secretion and appetite regulation.

Pharmacological Properties

This compound exhibits several pharmacological properties that contribute to its biological activity:

  • Ghrelin Receptor Antagonism : It effectively blocks ghrelin-induced insulin secretion both in vivo and in vitro, thereby improving glucose homeostasis in experimental models .
  • Partial Agonism : In certain signaling pathways, this compound displays partial agonist activity, particularly towards Gα12, which may influence its overall effects on metabolism and appetite regulation .
  • No Significant Affinity for Other Receptors : The compound shows negligible affinity for the motilin receptor (Ki = 6 μM), underscoring its specificity for GHS-R1a .

1. Effects on Glucose Homeostasis

In a study examining the impact of this compound on glucose metabolism, it was found that pretreatment with this compound significantly attenuated the hyperglycemic effects induced by ghrelin in rodent models. This suggests a potential role for this compound in managing conditions like diabetes where ghrelin's action contributes to insulin resistance .

2. Appetite Regulation

This compound has been shown to reduce food intake in various animal models. In experiments designed to assess appetite regulation, administration of this compound led to decreased feeding behavior, highlighting its potential as an anti-obesity agent .

Data Table: Summary of Biological Activities

Activity Effect Reference
Ghrelin Receptor AntagonismBlocks ghrelin-induced insulin secretion
Glucose HomeostasisImproves glucose tolerance
Appetite SuppressionReduces food intake
Partial AgonismActivates Gα12 pathway

Research Findings

Recent studies have further elucidated the multifaceted role of this compound in biological systems:

  • Seizure Models : In D1R-mediated kindling models, this compound treatment resulted in increased seizure duration and frequency. This suggests that while it antagonizes ghrelin's appetite-stimulating effects, it may also influence neuronal excitability through biased signaling pathways .
  • Biased Signaling Mechanisms : The compound's ability to engage different signaling pathways (Gαq/11 vs. Gα12) without recruiting β-arrestin suggests complex interactions that could be harnessed for therapeutic benefits in metabolic disorders .

特性

IUPAC Name

6-(4-fluorophenoxy)-2-methyl-3-[[(3S)-1-propan-2-ylpiperidin-3-yl]methyl]quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28FN3O2/c1-16(2)27-12-4-5-18(14-27)15-28-17(3)26-23-11-10-21(13-22(23)24(28)29)30-20-8-6-19(25)7-9-20/h6-11,13,16,18H,4-5,12,14-15H2,1-3H3/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRKXOBMDEXCHHD-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)OC3=CC=C(C=C3)F)C(=O)N1CC4CCCN(C4)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=C(C=C(C=C2)OC3=CC=C(C=C3)F)C(=O)N1C[C@H]4CCCN(C4)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
YIL781
Reactant of Route 2
Reactant of Route 2
YIL781
Reactant of Route 3
Reactant of Route 3
YIL781
Reactant of Route 4
Reactant of Route 4
YIL781
Reactant of Route 5
YIL781
Reactant of Route 6
YIL781

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。